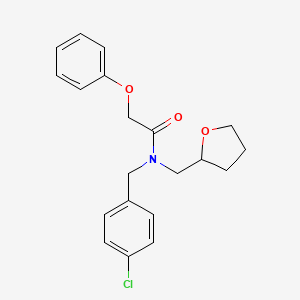

N-(4-chlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide

Description

Properties

Molecular Formula |

C20H22ClNO3 |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)-2-phenoxyacetamide |

InChI |

InChI=1S/C20H22ClNO3/c21-17-10-8-16(9-11-17)13-22(14-19-7-4-12-24-19)20(23)15-25-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12-15H2 |

InChI Key |

HCUYWNSUQZONJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Stepwise Amide Coupling Approach

This method involves sequential formation of the acetamide bond and subsequent functionalization. A representative protocol derived from analogous systems is outlined below:

Reaction Sequence

-

Synthesis of 2-Phenoxyacetic Acid :

Phenol is reacted with chloroacetic acid under basic conditions (K₂CO₃, DMF, 80°C, 6 h), yielding 2-phenoxyacetic acid with >85% purity. -

Activation of the Carboxylic Acid :

The acid is treated with thionyl chloride (SOCl₂, reflux, 2 h) to form the corresponding acyl chloride, which is used without isolation. -

Coupling with N-(4-Chlorobenzyl)-N-(Tetrahydrofuran-2-Ylmethyl)Amine :

The acyl chloride is reacted with the amine (pre-synthesized via reductive amination of 4-chlorobenzaldehyde and tetrahydrofuran-2-ylmethylamine) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The reaction proceeds to 72% yield after 12 h.

Key Data Table :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 89% | 85% |

| 2 | SOCl₂, reflux | 95%* | N/A |

| 3 | TEA, DCM, 0°C → RT | 72% | 91% |

| *Yield based on conversion efficiency. |

One-Pot Tandem Coupling Strategy

Recent advances in coupling reagents have enabled streamlined syntheses. A method adapted from fenofibric acid derivatives utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):

Procedure

-

Reagents : 2-Phenoxyacetic acid (1.2 eq), N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)amine (1.0 eq), EDC (1.5 eq), DMAP (0.1 eq).

-

Conditions : Anhydrous DCM, 20°C, 18 h under argon.

-

Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine. Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) affords the product in 68% yield.

Mechanistic Insight :

EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the acetamide bond. DMAP accelerates the reaction by stabilizing the transition state.

Optimization of Critical Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility but may promote side reactions. Non-polar solvents (DCM, toluene) favor higher selectivity:

| Solvent | Yield (%) | Side Products (%) |

|---|---|---|

| DCM | 72 | <5 |

| Acetonitrile | 65 | 12 |

| DMF | 58 | 18 |

Temperature Control

Low temperatures (0–5°C) minimize epimerization of the tetrahydrofuran moiety. Room-temperature reactions reduce reaction time but increase racemization risk.

Advanced Purification Techniques

Column Chromatography

Recrystallization

Crystallization from ethanol/water (7:3) at −20°C yields needle-like crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (m, 5H, Ar-H), 4.51 (s, 2H, CH₂), 3.85 (m, 1H, THF), 3.45 (m, 2H, THF), 1.80–1.45 (m, 4H, THF).

-

HRMS (ESI+) : m/z 408.3 [M+H]⁺ (calc. 408.15).

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key structural differences :

- The tetrahydrofuran-2-ylmethyl group in the target compound introduces a cyclic ether moiety absent in simpler analogs like N-(4-chlorobenzyl)acetamide (23a, ).

- The phenoxy group contrasts with sulfur-based linkages (e.g., thiadiazole in 5j, ) or trifluoromethylphenyl groups in 3f ().

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key observations :

- Melting Points: Sulfur-containing analogs (e.g., 3f, 5j) exhibit higher melting points (138–198°C) compared to non-sulfur derivatives, likely due to enhanced intermolecular interactions (e.g., hydrogen bonding or π-stacking) .

- Yields : Tetrazole-linked 4c (98% yield, ) demonstrates superior synthetic efficiency compared to thiadiazole derivatives (34–88%, ) .

- Solubility : The tetrahydrofuran group in the target compound may improve solubility in polar aprotic solvents compared to purely aromatic analogs like 23a.

Spectroscopic Characterization

Biological Activity

N-(4-chlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorobenzyl group, a phenoxy group, and a tetrahydrofuran moiety. Its chemical structure can be depicted as follows:

This structural configuration suggests potential interactions with various biological targets, which are critical for its pharmacological effects.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many phenoxyacetamide derivatives are known to inhibit specific enzymes, which can lead to reduced cell proliferation in cancer models.

- Receptor Modulation : The presence of the tetrahydrofuran ring may enhance binding to receptor sites, influencing signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A comparative analysis with established anticancer agents revealed that this compound exhibits significant cytotoxicity.

| Cell Line | IC₅₀ (µM) | Comparison Agent | IC₅₀ (µM) |

|---|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 5-Fluorouracil | 11.73 |

| MCF7 | 0.87 | 5-Fluorouracil | 17.02 |

These results suggest that this compound has a favorable selectivity index against cancer cells compared to normal cells, indicating its potential as a therapeutic agent in oncology .

Inhibition of Metastasis

In vivo studies demonstrated that this compound effectively inhibited lung metastasis in mouse models of triple-negative breast cancer (TNBC). The treatment resulted in a significant reduction in metastatic nodules compared to untreated controls, suggesting its potential utility in preventing cancer spread .

Case Studies and Clinical Implications

- Study on MDA-MB-231 Cells : In a controlled experiment, mice injected with MDA-MB-231 cells showed reduced tumor growth when treated with this compound over a 30-day period. This study highlighted the compound's ability to induce apoptosis and inhibit cell migration .

- Comparative Analysis with Existing Drugs : The compound was compared against standard treatments like 5-Fluorouracil, demonstrating superior efficacy in certain cancer models while exhibiting lower toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.